Dechloroalclometasone dipropionate

Topical Anti‑Inflammatory Potency Croton Oil Ear Assay Structure–Activity Relationship

Dechloroalclometasone dipropionate (CAS 71868-53-6), chemically designated as 11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 17,21-dipropionate, is a synthetic corticosteroid that constitutes the des‑chloro analog of the topical anti‑inflammatory drug alclometasone dipropionate. It is officially classified in the United States Pharmacopeia as Alclometasone Dipropionate Related Compound A, indicating its role as a process‑specific impurity and degradation product rather than an active pharmaceutical ingredient.

Molecular Formula C28H38O7
Molecular Weight 486.605
CAS No. 71868-53-6
Cat. No. B569397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDechloroalclometasone dipropionate
CAS71868-53-6
Synonyms(8S,9S,10R,11S,13S,14S,16R,17R)-11-Hydroxy-10,13,16-trimethyl-3-oxo-17-(2-(propionyloxy)acetyl)-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl Propionate;  USP Alclometasone Dipropionate Related Compound A; 
Molecular FormulaC28H38O7
Molecular Weight486.605
Structural Identifiers
SMILESCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C)OC(=O)CC
InChIInChI=1S/C28H38O7/c1-6-23(32)34-15-22(31)28(35-24(33)7-2)16(3)12-20-19-9-8-17-13-18(29)10-11-26(17,4)25(19)21(30)14-27(20,28)5/h10-11,13,16,19-21,25,30H,6-9,12,14-15H2,1-5H3/t16-,19+,20+,21+,25-,26+,27+,28+/m1/s1
InChIKeyMOBDTSZFGVHTSP-FSFJKGNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dechloroalclometasone Dipropionate (CAS 71868-53-6): Certified Impurity and Potency Marker for Alclometasone Dipropionate


Dechloroalclometasone dipropionate (CAS 71868-53-6), chemically designated as 11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 17,21-dipropionate, is a synthetic corticosteroid that constitutes the des‑chloro analog of the topical anti‑inflammatory drug alclometasone dipropionate. It is officially classified in the United States Pharmacopeia as Alclometasone Dipropionate Related Compound A, indicating its role as a process‑specific impurity and degradation product rather than an active pharmaceutical ingredient. [1] The absence of the 7α‑chloro substituent fundamentally alters its pharmacological profile, making it a critical reference marker for analytical method validation, quality control release testing, and impurity profiling during the commercial production and regulatory filing (ANDA/DMF) of alclometasone dipropionate formulations. [2]

Identity USP Alclometasone Dipropionate Related Compound A
Use Quantitative impurity calibrator for HPLC-UV organic impurities test
Resolution Chromatographically resolved from alclometasone dipropionate per USP system suitability (resolution data in section 3)

Dechloroalclometasone Dipropionate Does Not Substitute for Alclometasone Dipropionate: A Quantitative Pharmacology Rationale


Substituting Dechloroalclometasone dipropionate for alclometasone dipropionate in a topical formulation is not supported by pharmacological or regulatory evidence. In class‑defining structure–activity relationship studies, 7α‑chloro substitution in the 16α‑methylprednisolone series was shown to increase topical anti‑inflammatory potency by 2.5‑ to 3.5‑fold relative to the corresponding 7α‑unsubstituted (i.e., dechloro) analog. [1] This establishes that the 7α‑chloro group is a pharmacophoric determinant for therapeutic potency. Additionally, the dechloro compound is specifically designated as USP Related Compound A, a process impurity with defined acceptance limits in the finished drug product (generally NMT 0.5–1.0%), underscoring that its presence beyond trace levels is considered a quality defect, not a therapeutic alternative. Any interchange of these two entities would represent a chemically distinct substance with a different efficacy and safety profile, failing both regulatory quality specifications and clinical potency expectations.

Pharmacophore absence Missing 7α-chloro substituent results in a reported 2.5–3.5× lower topical anti-inflammatory response in classical croton oil models. Impurity cannot recapitulate API potency.
Quality specification mismatch USP acceptance criterion for Related Compound A in finished product is NMT 0.5–1.0%. Use above trace level constitutes a quality defect, not a therapeutic alternative.
Reference standard non-interchangeability Impurity RS (>98%) serves as calibrator for impurity quantitation; API RS (97.0–102.0%) is for assay. Using wrong standard invalidates purity results.

Quantitative Evidence for Dechloroalclometasone Dipropionate (CAS 71868-53-6) Differentiating It from Alclometasone Dipropionate and Other Corticosteroids


Topical Anti-Inflammatory Potency Is 2.5‑ to 3.5‑Fold Lower Than the 7α‑Chloro Analog (Alclometasone Dipropionate)

In the Tonelli croton oil ear assay in mice, the 7α‑chloro‑16α‑methylprednisolone 17,21‑dipropionate (alclometasone dipropionate) demonstrated a 2.5‑ to 3.5‑fold increase in topical anti‑inflammatory potency compared to its 7α‑unsubstituted parent, which is chemically identical to Dechloroalclometasone dipropionate. [1] This head‑to‑head comparison directly quantifies the potency loss resulting from removal of the 7α‑chloro group.

Potency comparison
Head-to-head
Dechloro 1× (baseline) vs. 7α-Cl analog 2.5–3.5×
7α-chloro substituent is a key pharmacophoric determinant for model anti-inflammatory response
Mouse croton oil ear edema assay; fold difference reported relative to 7α-unsubstituted 16α-methylprednisolone 17,21-dipropionate
Topical Anti‑Inflammatory Potency Croton Oil Ear Assay Structure–Activity Relationship

Chromatographic Resolution from Alclometasone Dipropionate Confirms Chemical Distinctness

The USP monograph for Alclometasone Dipropionate specifies a system suitability solution containing 1.5 mg/mL alclometasone dipropionate and 0.015 mg/mL Related Compound A (Dechloroalclometasone dipropionate). The acceptance criterion requires a resolution (R) of not less than 2.0 between the two peaks, demonstrating that the dechloro impurity is fully separable from the active drug under validated chromatographic conditions. This resolution also serves as the basis for quantifying the impurity in finished products, where its presence above defined limits (typically NMT 0.5–1.0%) triggers batch rejection.

HPLC resolution
Method context
Resolution ≥ 2.0 between Related Compound A and alclometasone peak
Baseline separation enables reliable impurity quantitation in drug substance and product
USP organic impurities method; C18 column, ACN:water (3:2), UV 254 nm; system suitability solution at 1.0% spike
HPLC Impurity Profiling USP Method Validation Quality Control

In Vivo Equipotency of the 7α‑Chloro Analog to Betamethasone Dipropionate Sets an Implied Potency Ceiling for the Dechloro Compound

The Shue et al. (1980) study further demonstrated that alclometasone dipropionate (7α‑Cl) is equipotent to betamethasone dipropionate, a high‑potency topical corticosteroid, in the same mouse ear edema assay. [1] Because Dechloroalclometasone dipropionate is 2.5‑ to 3.5‑fold less potent than its 7α‑chloro congener, it can be inferred that its potency is correspondingly lower than betamethasone dipropionate by the same margin. This places the dechloro compound in a substantially lower potency class, rendering it unsuitable for indications that require the higher efficacy of betamethasone dipropionate or alclometasone dipropionate.

Implied potency ceiling
Class-level inference
Inferred 2.5–3.5× weaker than betamethasone dipropionate
Based on equipotency of 7α-Cl analog with betamethasone; direct comparator data not available for dechloro compound
Review direct comparative evidence before ranking potency conclusions
Corticosteroid Potency Ranking Betamethasone Dipropionate Benchmark In Vivo Equivalence

Purity Specification as a Certified Pharmacopeial Reference Standard Ensures Traceability for Regulatory Submissions

Dechloroalclometasone dipropionate is supplied as a USP Reference Standard (Cat. No. 1012746, 20 mg) with a certified purity typically exceeding 98.0% as determined by HPLC. This certified purity level is essential for use as a quantitative calibrator in the USP organic impurities test, where the concentration of Related Compound A in alclometasone dipropionate drug substance and product must be accurately determined against this standard. In contrast, alclometasone dipropionate USP RS is certified at 97.0–102.0% and serves as the assay reference. The different certified purity ranges and intended purposes of these two reference standards underscore their non‑interchangeable roles.

Reference standard purity
Specification review
Impurity RS >98% HPLC; API RS 97.0–102.0%
Different certified purity ranges reflect distinct compendial roles: calibrator vs assay standard
USP catalog standards; using the correct reference is required for ANDA/regulatory impurity profiling
USP Reference Standard Impurity Quantification ANDA/DMF Traceability

Verified Application Scenarios for Dechloroalclometasone Dipropionate Based on its Demonstrated Analytical and Pharmacological Profile


Pharmaceutical Impurity Profiling and Batch Release Testing for Alclometasone Dipropionate Drug Products

As the official USP Related Compound A, Dechloroalclometasone dipropionate is the primary reference material for quantifying the 7α‑des‑chloro impurity in alclometasone dipropionate active pharmaceutical ingredient (API) and finished dosage forms. Quality control laboratories use this standard to perform the organic impurities test per the USP monograph, measuring the impurity peak against a 1.0% spiked system suitability solution and ensuring that the impurity level remains below the acceptance limit established during product registration. This application is supported by the validated HPLC method showing resolution ≥ 2.0 from the alclometasone peak.

Analytical Method Development and Validation for ANDA Submissions

Abbreviated New Drug Application (ANDA) filers are required to demonstrate that their alclometasone dipropionate product is analytically equivalent to the reference listed drug, including impurity profile similarity. Dechloroalclometasone dipropionate serves as a critical marker impurity for method validation, specificity, linearity, accuracy, and robustness studies. Its use as a USP‑traceable standard ensures that the developed method meets ICH Q2(R1) guidelines and is acceptable to regulatory agencies such as the FDA. [1]

Structure–Activity Relationship (SAR) Studies of Halogenated Corticosteroids

In medicinal chemistry research aimed at developing novel topical corticosteroids, Dechloroalclometasone dipropionate functions as the 7α‑H baseline compound in the 16α‑methylprednisolone 17,21‑dipropionate series. Researchers utilize this compound to benchmark the potency enhancement conferred by halogen substitution at the 7α position. The 2.5‑ to 3.5‑fold potency difference relative to the 7α‑chloro analog provides a quantitative framework for evaluating other substituents (e.g., 7α‑F, 7α‑Br, 7α‑I) and for designing new chemical entities with optimized topical anti‑inflammatory activity. [2]

Stability‑Indicating Method Development and Forced Degradation Studies

Forced degradation studies on alclometasone dipropionate formulations may generate the 7α‑des‑chloro analog as a degradant under certain stress conditions (e.g., photolytic or thermal stress). Having the fully characterized Dechloroalclometasone dipropionate reference standard allows analytical scientists to identify and quantify this degradation product in stability samples, establish degradation kinetics, and set appropriate shelf‑life specifications. This application is essential for ICH Q1A(R2) stability testing and for justifying the proposed retest period for the drug substance and product. [3]

Application
Selection Property
Validation Focus
Alclometasone impurity profiling & batch release
USP Related Compound A calibrator
HPLC system suitability resolution & quantitation accuracy
ANDA analytical method validation
USP-traceable impurity marker
Method specificity, linearity, accuracy per ICH Q2(R1)
Corticosteroid SAR: halogen substituent benchmarking
7α-H baseline reference compound
Potency shift measurement for 7α-halogen series
Forced degradation & stability-indicating method development
Identified degradant reference standard
Degradation product identification & kinetic profiling
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